molecular formula C50H52FeP2 B12060600 (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos

Cat. No.: B12060600
M. Wt: 770.7 g/mol
InChI Key: IDRVINOGJFWZOP-SHRURHRBSA-N
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Description

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos is a chiral phosphine ligand that is used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The presence of the ferrocenyl group imparts unique electronic properties to the ligand, enhancing its catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos typically involves the following steps:

    Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor is synthesized by reacting ferrocene with a suitable electrophile to introduce the desired substituents.

    Phosphination: The ferrocenyl precursor is then reacted with a phosphine reagent, such as di(3,5-xylyl)phosphine, under controlled conditions to form the desired phosphine ligand.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography, to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The ligand can participate in substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like phosphorus trichloride or bromine.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos has several scientific research applications, including:

    Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming a complex that facilitates the desired chemical transformation. The ferrocenyl group enhances the electronic properties of the ligand, improving its catalytic efficiency. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-1-{®-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos: The enantiomer of the compound , used in similar applications but with opposite chiral selectivity.

    (S)-1-{(S)-2-[2-[Diphenylphosphino]phenyl]ferrocenyl}ethyldiphenylphosphine: A similar chiral phosphine ligand with different substituents on the phosphine groups.

Uniqueness

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos is unique due to the presence of the ferrocenyl group and the specific di(3,5-xylyl)phosphine substituents. These features impart distinct electronic properties and steric effects, enhancing its catalytic activity and selectivity in asymmetric synthesis.

Properties

Molecular Formula

C50H52FeP2

Molecular Weight

770.7 g/mol

InChI

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m0../s1

InChI Key

IDRVINOGJFWZOP-SHRURHRBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]

Origin of Product

United States

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